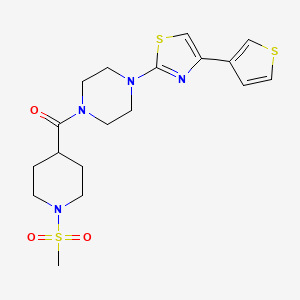

(1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Descripción

The compound "(1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone" is a synthetic small molecule featuring a piperidinyl-piperazinyl methanone scaffold with distinct substituents:

- Piperidinyl moiety: A methylsulfonyl (-SO₂CH₃) group at the 1-position of the piperidine ring, which may enhance solubility and metabolic stability.

- Piperazinyl-thiazole linkage: A thiazole ring substituted at the 4-position with a thiophen-3-yl group. Thiazoles are electron-rich heterocycles often associated with bioactivity in medicinal chemistry.

- Thiophene substitution: The thiophen-3-yl group distinguishes this compound from analogs with thiophen-2-yl or other heterocyclic substitutions.

Propiedades

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S3/c1-28(24,25)22-5-2-14(3-6-22)17(23)20-7-9-21(10-8-20)18-19-16(13-27-18)15-4-11-26-12-15/h4,11-14H,2-3,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKZVJJDGQAKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The compound also contains a thiophene and a thiazole ring. Compounds containing these moieties have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would also be influenced by its overall structure and physicochemical properties. Factors such as lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations could all impact the compound’s pharmacokinetics .

Actividad Biológica

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a piperidine ring, a piperazine moiety, and thiophene and thiazole components, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into key components:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Piperazine Moiety : Often associated with central nervous system (CNS) effects.

- Thiazole and Thiophene Groups : These heterocycles are frequently linked to antimicrobial and anticancer properties.

Biological Activities

The biological activity of the compound can be categorized into several key areas based on existing research:

- Antimicrobial Activity : Compounds with thiophene and thiazole groups have shown promise against various pathogens. The presence of these moieties may enhance interaction with microbial targets, leading to effective inhibition.

- Anticancer Properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms may involve interference with cell cycle progression and modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines.

- Antidiabetic Activity : The structural features suggest that it could influence glucose metabolism or insulin sensitivity, akin to other thiazole derivatives known for their antidiabetic effects.

- Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections, possibly through mechanisms that disrupt viral replication.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Interaction : Binding to receptors can alter signaling pathways, impacting cellular responses.

- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A review of the literature reveals several studies highlighting the biological activities of structurally similar compounds:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives and thiophene-based compounds. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy:

- Modification of Functional Groups : Altering substituents on the piperidine or piperazine rings can significantly impact biological activity.

- Exploration of Analogues : Synthesizing analogues with variations in the thiophene or thiazole components may yield compounds with enhanced potency or selectivity.

Comparación Con Compuestos Similares

Data Table: Structural and Hypothesized Property Comparisons

Research Implications and Limitations

- Electronic Effects : The methylsulfonyl group in the target compound may enhance solubility compared to trifluoromethyl or methyl groups in analogs, though this requires experimental validation .

- Steric and Binding Effects : Thiophen-3-yl substitution could influence target engagement compared to thiophen-2-yl, particularly in enzymes or receptors sensitive to heterocyclic orientation .

- Pharmacokinetic Considerations: Linker flexibility (e.g., butanone in compound 5) vs. rigidity (methanone in the target compound) may impact drug-likeness parameters such as LogP or metabolic stability.

Q & A

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer: Utilize a combination of X-ray crystallography (for solid-state conformation) and spectroscopic techniques (NMR, FT-IR, and high-resolution mass spectrometry). For crystallography, grow single crystals via slow evaporation in a solvent system (e.g., methanol/dichloromethane) and analyze using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Compare bond lengths and angles to similar piperazine-thiazole derivatives (e.g., monoclinic P21/c space group with β ≈ 91.5° as in pyrazolone analogs) . For NMR, confirm the methylsulfonyl group (δ ~3.0 ppm for CH3) and piperazine/thiophene coupling patterns.

Q. What purification strategies are optimal for isolating this compound after synthesis?

- Methodological Answer: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm). Adjust solvent polarity based on the compound’s solubility profile (e.g., logP ~2.5–3.0 predicted for similar structures) .

Q. How should stability studies be designed under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability testing in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH over 14 days. Analyze degradation products using LC-MS and compare to control samples stored at -20°C. For photostability, expose to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of the target protein (e.g., PDB ID 3QKK for PI3Kγ). Parameterize the compound’s electrostatic potential using DFT calculations (B3LYP/6-31G* basis set). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What experimental approaches resolve contradictions in reported solubility or bioavailability data?

- Methodological Answer: Use a shake-flask method with HPLC quantification across solvents (water, DMSO, PBS). For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) and compare to Caco-2 cell models. Address discrepancies by standardizing experimental conditions (e.g., equilibration time, temperature) .

Q. How to design a structure-activity relationship (SAR) study focusing on the thiophene-thiazole moiety?

- Methodological Answer: Synthesize analogs with substituent variations (e.g., 2-thienyl vs. 3-thienyl, halogenation) and test in vitro against target enzymes (IC50 assays). Use multivariate statistical analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity. Reference crystallographic data to identify critical π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.